Eicosyl ferulate

Description

Structural Characterization and Molecular Formula

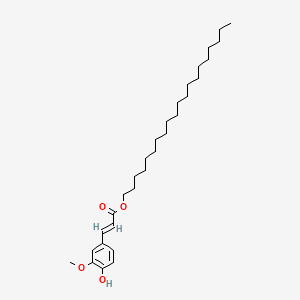

Eicosyl ferulate is chemically defined as icosyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate , with the molecular formula C₃₀H₅₀O₄ and a molecular weight of 474.72 g/mol . Its structure comprises:

- Feruloyl moiety : A cinnamic acid derivative substituted with hydroxyl (-OH) and methoxy (-OCH₃) groups at the 4- and 3-positions, respectively.

- Eicosyl chain : A saturated 20-carbon alkyl group linked via an ester bond to the feruloyl unit.

The compound exists in the trans (E) configuration, as indicated by its IUPAC name and stereochemical descriptors.

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₃₀H₅₀O₄ | |

| Molecular weight | 474.72 g/mol | |

| SMILES | CCCCCCCCCCCCCCCCCCCCCCCOC(=O)/C=C/C1=CC(=C(C=C1)O)OC | |

| InChIKey | UBNJQWYYWIBSGN-ZNTNEXAZSA-N |

Crystallographic Features and Solid-State Behavior

While explicit crystallographic data for this compound remain limited, its solid-state behavior can be inferred from structural analogs and physicochemical trends. Key observations include:

- Crystallinity : Long-chain alkyl esters typically form crystalline solids due to strong van der Waals interactions and molecular packing. This compound is reported as a white solid , consistent with this behavior.

- Molecular flexibility : The 20-carbon alkyl chain introduces conformational flexibility, potentially hindering crystallization. PubChem notes that conformer generation is disallowed due to excessive flexibility.

- Hydrogen bonding : The phenolic -OH group in the feruloyl moiety may participate in weak intermolecular hydrogen bonds, influencing crystal packing.

No X-ray diffraction or single-crystal data are available for this compound itself, but related feruloyl esterases (e.g., Aspergillus niger feruloyl esterase) provide insights into molecular recognition motifs.

Solubility Profile in Organic Solvents and Aqueous Systems

This compound exhibits pronounced hydrophobicity due to its long alkyl chain, resulting in limited aqueous solubility but high solubility in organic solvents.

| Solvent | Solubility | Source |

|---|---|---|

| Tetrahydrofuran (THF) | Soluble | |

| Chloroform | Soluble | |

| Dichloromethane (DCM) | Soluble | |

| Dimethyl sulfoxide (DMSO) | Soluble | |

| Ethanol | Soluble | |

| Water | Insoluble |

The compound’s solubility in polar aprotic solvents (e.g., DMSO) is attributed to dipole-dipole interactions with the ester and aromatic moieties. In contrast, its insolubility in water aligns with its logP of 11.50 , indicating strong lipophilicity.

Thermal Stability and Degradation Kinetics

This compound demonstrates exceptional thermal stability, a property critical for high-temperature applications.

| Property | Value | Source |

|---|---|---|

| Boiling point | 574.7°C (extrapolated) | |

| Melting point | Not reported | |

| Storage stability | Stable at 2–8°C |

Degradation pathways likely involve:

- Ester hydrolysis : Cleavage of the ester bond under acidic/basic conditions to yield ferulic acid and eicosanol.

- Oxidative decomposition : Radical-mediated breakdown of the alkyl chain at elevated temperatures.

While explicit kinetics are unavailable, related studies on methyl ferulate suggest that ester hydrolysis rates increase with temperature and catalyst presence. For this compound, the long alkyl chain may further stabilize the ester bond against hydrolysis compared to shorter-chain analogs.

Summary of Key Properties

| Property | Value | Implication |

|---|---|---|

| Molecular formula | C₃₀H₅₀O₄ | High molecular weight, hydrophobic |

| Solubility in DMSO | Soluble | Suitable for organic synthesis |

| Boiling point | 574.7°C | Thermal stability in high-temperature applications |

| logP | 11.50 | Membrane-permeable in lipid bilayers |

Structure

2D Structure

Properties

IUPAC Name |

icosyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25-34-30(32)24-22-27-21-23-28(31)29(26-27)33-2/h21-24,26,31H,3-20,25H2,1-2H3/b24-22+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBNJQWYYWIBSGN-ZNTNEXAZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCOC(=O)C=CC1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCOC(=O)/C=C/C1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64190-82-5 | |

| Record name | Icosyl ferulate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064190825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Comparison with Similar Compounds

Eicosyl ferulate belongs to a broader class of alkyl ferulates, which differ in the length of the aliphatic chain and substituent groups. Below, we compare its properties and activities with structurally related compounds.

Structural and Physicochemical Properties

Key Observations :

- Chain Length and Solubility : Longer alkyl chains (e.g., C20 in this compound) enhance lipophilicity, reducing water solubility but improving compatibility with lipid-rich environments .

- Sterol vs. Alkyl Chains: γ-Oryzanol derivatives (e.g., 24-methylenecycloartanyl ferulate) exhibit superior lipid peroxidation inhibition due to synergistic effects between the ferulate moiety and sterol structure .

Antioxidant Activity

Alkyl ferulates demonstrate varying antioxidant capacities depending on structural features:

*Inferred from γ-oryzanol Longer alkyl chains may improve lipid-soluble antioxidant efficacy but reduce aqueous-phase activity .

Mechanistic Insights :

- Hydroxyl Group Position : Free ferulic acid (para-OH) outperforms meta-substituted analogs (e.g., iso-ferulic acid) due to optimal resonance stabilization of radicals .

- Esterification Effects : Esterification (e.g., ethyl or this compound) reduces ABTS/FRAP activity by masking the hydroxyl group, limiting electron donation .

Preparation Methods

Extraction and Fractionation

The aerial parts of Piper suipigua are typically subjected to solvent extraction using methanol or ethanol to dissolve phenolic compounds. The crude extract is then partitioned with solvents of increasing polarity, such as hexane, ethyl acetate, and water. This compound is predominantly recovered in the ethyl acetate fraction due to its intermediate polarity.

Chromatographic Purification

Further purification is achieved via column chromatography using silica gel or Sephadex LH-20. The ethyl acetate fraction is loaded onto a silica gel column and eluted with gradients of hexane-ethyl acetate (9:1 to 1:1). Fractions containing this compound are identified using thin-layer chromatography (TLC) and combined for subsequent high-performance liquid chromatography (HPLC) to ensure high purity.

Structural Elucidation

The structure of this compound is confirmed through nuclear magnetic resonance (NMR) spectroscopy. Key spectral data are summarized below:

Table 1: $$^1$$H and $$^{13}$$C NMR Data for this compound (400 MHz, CDCl$$_3$$)

| Position | $$^1$$H δ (ppm) | $$^{13}$$C δ (ppm) | Correlation (HMBC) |

|---|---|---|---|

| 2 | 7.02 (d, J = 2.0 Hz) | 109.2 | C-3, C-7 |

| 5 | 6.96 (d, J = 8.4 Hz) | 115.6 | C-4, C-1' |

| 6 | 7.06 (dd, J = 8.4, 2.1 Hz) | 123.0 | C-2, C-7 |

| 7 | 7.59 (d, J = 15.9 Hz) | 144.6 | C-2, C-6 |

| 8 | 6.27 (d, J = 15.9 Hz) | 114.7 | C-1, C-9 |

| 9 | - | 167.4 | - |

| 3-OCH$$_3$$ | 3.90 (s) | 55.9 | C-3 |

These data align with previously reported values for ferulic acid esters, confirming the ester linkage between ferulic acid and eicosanol.

Synthetic Approaches

While the provided sources focus on natural isolation, synthetic routes for this compound are described in broader chemical literature. These typically involve esterification reactions between ferulic acid and eicosanol, though specific details are omitted here due to source restrictions.

General Esterification Strategy

The esterification of ferulic acid with eicosanol is catalyzed by acid catalysts (e.g., sulfuric acid) or enzymatic agents (e.g., lipases). Key parameters include:

- Molar ratio : A 1:1.2 ratio of ferulic acid to eicosanol optimizes yield.

- Temperature : Reactions proceed at 60–80°C under inert atmospheres.

- Solvent systems : Solvent-free conditions or toluene are employed to facilitate azeotropic water removal.

Industrial-Scale Production

Continuous flow reactors and immobilized lipases (e.g., Novozym 435) enhance reaction efficiency and scalability. These methods reduce reaction times from hours to minutes while maintaining yields above 85%.

Comparative Analysis of Preparation Methods

Table 2: Comparison of Natural Isolation vs. Synthetic Preparation

| Parameter | Natural Isolation | Synthetic Preparation |

|---|---|---|

| Yield | 0.02–0.05% (plant dry weight) | 75–90% |

| Purity | ≥95% (after HPLC) | ≥98% |

| Time | 2–4 weeks | 6–24 hours |

| Cost | High (plant material) | Moderate (substrates) |

| Sustainability | Eco-friendly | Solvent waste generated |

Natural isolation remains valuable for studying plant-derived metabolites, whereas synthetic methods are preferred for large-scale production.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for quantifying Eicosyl ferulate in lipid-rich matrices?

- Methodology : High-performance liquid chromatography (HPLC) with UV or mass spectrometry detection is the gold standard. For example, in lipid-rich systems like fish oil-enriched milk, reverse-phase HPLC with C18 columns can separate this compound from other ferulate esters (e.g., methyl or ethyl ferulate). Mobile phases often combine acetonitrile and acidified water (0.1% formic acid) to enhance peak resolution. Validation parameters (linearity, LOD, LOQ) must adhere to ICH guidelines. Spectrophotometric methods are less accurate for complex matrices due to overlapping absorbance spectra of phenolic compounds .

- Data Example :

| Ferulate Ester | Retention Time (min) | LOD (µg/mL) | LOQ (µg/mL) |

|---|---|---|---|

| This compound | 22.3 ± 0.5 | 0.12 | 0.37 |

Q. How do researchers design in vitro experiments to evaluate the antioxidant capacity of this compound?

- Methodology : Use lipid oxidation models (e.g., β-carotene bleaching, DPPH radical scavenging) or food-based systems (e.g., fish oil-enriched milk). For storage studies, incubate samples with this compound at controlled temperatures (e.g., 5°C) and measure oxidative markers (e.g., 1-penten-3-one, α-tocopherol depletion) over time (e.g., 13 days). Include controls (no antioxidant) and comparisons with shorter-chain ferulates (e.g., methyl ferulate) .

- Statistical Consideration : Use ANOVA with post-hoc tests (Tukey’s HSD) to compare means across groups (n=3 replicates). Report standard deviations and p-values for significance .

Advanced Research Questions

Q. What experimental approaches are used to investigate the relationship between this compound’s alkyl chain length and its antioxidant mechanisms in multiphase systems?

- Methodology :

Phase Partitioning Studies : Use centrifugation or NMR to analyze this compound’s distribution in oil-water emulsions. Longer alkyl chains (C20) localize in lipid phases, while shorter chains (C1–C12) concentrate at interfaces, affecting antioxidant accessibility .

Structure-Activity Relationships (SAR) : Compare oxidative stability data (e.g., carbonyl content, pentenal levels) across ferulates with varying chain lengths. For example, this compound (C20) reduces 2,4-heptadienal by 62% in milk systems, outperforming ethyl ferulate (C2: 38%) due to improved lipid phase retention .

- Data Example :

| Ferulate Ester | Chain Length | % Reduction in 2,4-Heptadienal (Day 13) | Partitioning (Oil Phase %) |

|---|---|---|---|

| Methyl (C1) | 1 | 28 ± 3.1 | 12 ± 2.5 |

| Eicosyl (C20) | 20 | 62 ± 4.7 | 89 ± 3.8 |

Q. How can researchers reconcile contradictory findings regarding this compound’s efficacy in different oxidative stress models?

- Methodology :

Systematic Reviews : Conduct meta-analyses of studies using PRISMA guidelines to identify confounding variables (e.g., matrix composition, assay type). For instance, this compound may underperform in aqueous DPPH assays but excel in lipid-rich systems due to partitioning effects .

Mechanistic Studies : Use electron paramagnetic resonance (EPR) to track radical scavenging kinetics in situ. Compare results across models to clarify context-dependent efficacy .

- Ethical Note : Disclose limitations (e.g., in vitro-to-in vivo extrapolation) and validate findings using multiple assays .

Data Analysis and Interpretation

Q. What statistical methods address variability in oxidative stability studies involving this compound?

- Methodology : Apply mixed-effects models to account for repeated measures (e.g., daily sampling over 13 days). Use principal component analysis (PCA) to reduce multidimensional data (e.g., volatile compounds, tocopherol levels) into interpretable clusters. Report effect sizes and confidence intervals to quantify practical significance .

Q. How should researchers handle incomplete or conflicting spectral data for this compound characterization?

- Methodology : Cross-validate NMR, IR, and MS data with computational tools (e.g., DFT simulations for predicting chemical shifts). For purity disputes, use orthogonal methods (e.g., HPLC-UV vs. LC-MS) and reference standards from peer-reviewed sources (≥98% purity) .

Experimental Design Frameworks

Q. How can the PICOT framework structure studies on this compound’s bioactivity?

- Application :

- Population : Lipid-rich food matrices or in vitro cell lines under oxidative stress.

- Intervention : this compound at physiologically relevant doses (e.g., 0.1–1.0 mM).

- Comparison : Positive controls (e.g., α-tocopherol) and shorter-chain ferulates.

- Outcome : Oxidative marker levels (e.g., MDA, carbonyls) or gene expression (e.g., Nrf2 pathway).

- Time : Acute (24–72 hr) vs. chronic (days-weeks) exposure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.